N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Description
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1-benzyl-2-hydroxyindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C22H17N3O2/c26-21(17-11-5-2-6-12-17)24-23-20-18-13-7-8-14-19(18)25(22(20)27)15-16-9-3-1-4-10-16/h1-14,27H,15H2 |
InChI Key |
QTGVQZUOUCLSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound belonging to the class of indole derivatives. Its unique structure incorporates an indole core, a benzyl group, and a hydrazide moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of an indole derivative with a benzohydrazide. A common method includes the reaction of 1-benzyl-2-oxoindoline-3-carbaldehyde with benzohydrazide in the presence of a catalyst under reflux conditions. The reaction is usually carried out in organic solvents such as ethanol or methanol, followed by purification through recrystallization.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity. This mechanism suggests potential applications in various therapeutic areas, particularly in oncology and anti-inflammatory treatments .
Anticancer Activity
Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. In particular, studies have shown that this compound displays cytotoxic effects against various cancer cell lines. The compound's effectiveness is often evaluated through in vitro assays measuring cell viability and apoptosis induction .
Case Study: Anticancer Evaluation
In a study assessing the anticancer potential of various indole derivatives, this compound was found to significantly reduce the proliferation of human cancer cell lines (e.g., HeLa and MCF7). The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate antibacterial activity against several strains of bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| MDA-19 | Indole derivative | Selective CB2 receptor agonist; potential for neuropathic pain relief |
| N'-[(3Z)-1-benzyl-5-nitro...] | Indole derivative | Anticancer activity; affects multiple cancer pathways |
This compound stands out due to its specific combination of functional groups, which allows for versatile modifications and enhances its biological activity compared to other indole derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
N'-[(3Z)-1-(1-Hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (MDA-19)
- Structure : Replaces the benzyl group with a hexyl chain.
- Activity : Acts as a CB2 receptor agonist (rodent models) and inverse CB1 agonist (human models). It suppresses osteosarcoma (OS) progression by inhibiting PI3K/Akt/mTOR signaling and inducing apoptosis (IC50: ~5–10 µM in U2OS and MG-63 cells) .
- Advantage: Lower central nervous system (CNS) side effects compared to classical cannabinoid agonists .
N'-[(3Z)-1-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- Structure : Substitutes benzyl with 4-chlorobenzyl.
- Activity : Potent CB2 agonist with an IC50 of 131.1 nM, highlighting the role of halogenation in enhancing receptor affinity .
N'-[(3Z)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Derivatives
Modifications on the Benzohydrazide Moiety
3,4,5-Trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (5t)
- Structure : Trimethoxybenzohydrazide with a 5-methylindole.
- Activity: Broad-spectrum cytotoxicity (IC50: <1 µM against leukemia and carcinoma cells) via apoptosis induction and mitochondrial disruption .
Nitro-Substituted Derivatives
Antimicrobial vs. Anticancer Activities
Key Data Tables
Structure-Activity Relationship (SAR) Insights
- N1-Alkyl/Aryl Groups :
- C5 Substitutions :
- Benzohydrazide Modifications :
- Trimethoxy groups enhance cytotoxicity by promoting DNA intercalation and apoptosis .
Preparation Methods
Starting Materials and Precursor Synthesis
The compound derives from 1-benzylisatin (N-benzyl-2-oxoindoline-3-ylidene) and benzohydrazide . The synthesis of 1-benzylisatin typically involves the benzylation of isatin (indole-2,3-dione) using benzyl chloride in alkaline conditions. Benzohydrazide is prepared via the hydrazinolysis of methyl benzoate or direct reaction of benzoic acid hydrazide with hydrazine hydrate.
Condensation Reaction
The core synthesis involves refluxing 1-benzylisatin with benzohydrazide in ethanol or dioxane. A representative procedure from analogous compounds involves:
-
Dissolving 1-benzylisatin (0.005 mol) and benzohydrazide (0.007 mol) in 100 mL ethanol.
-
Refluxing for 4–6 hours under vigorous stirring.
-
Concentrating the solution to half-volume under reduced pressure.
Critical Parameters :
-
Molar Ratio : A 1:1.4 ratio of isatin to hydrazide ensures complete conversion.
-
Solvent Choice : Ethanol balances solubility and ease of recrystallization, while dioxane may accelerate reaction rates.
-
Temperature : Reflux at 78–100°C prevents side reactions like hydrolysis.
Work-Up and Purification
The crude product is isolated via vacuum filtration, washed with cold ethanol, and recrystallized from ethanol:chloroform (9:1) or ethanol alone. This step removes unreacted starting materials and oligomeric byproducts.
Yield Optimization :
-
Recrystallization Solvent : Ethanol:chloroform mixtures enhance crystal purity (yields: 71–77%).
-
Cooling Rate : Gradual cooling minimizes inclusion of impurities.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 13.81–13.92 ppm (s, 1H, indole NH).
-
δ 11.20–11.49 ppm (s, 1H, hydrazide NH).
-
δ 7.11–8.45 ppm (m, aromatic protons).
¹³C NMR :
Mass Spectrometry
Comparative Analysis of Synthetic Methods
| Parameter | Ethanol Reflux | Dioxane/Triethylamine |
|---|---|---|
| Reaction Time | 4–6 hours | 5–6 hours |
| Yield | 71–77% | 88–96% |
| Purity | >95% (HPLC) | >90% (TLC) |
| Byproducts | Minimal oligomers | Sulfonamide derivatives |
Key Observations :
-
Ethanol-based methods favor eco-friendliness but require longer reaction times.
-
Dioxane with triethylamine accelerates kinetics but necessitates rigorous purification.
Challenges and Optimization Strategies
Steric Hindrance
The benzyl group at N1 of isatin introduces steric effects, slowing condensation. Solutions include:
Solubility Issues
Poor solubility of intermediates in ethanol is mitigated by:
-
Mixed Solvents : Ethanol:DMSO (4:1) improves dissolution at elevated temperatures.
-
Sonication : Ultrasonic pretreatment disperses aggregates.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors achieve higher throughput. Key metrics:
-
Space-Time Yield : 0.8 kg·L⁻¹·h⁻¹ in tubular reactors.
-
Cost Analysis : Benzohydrazide accounts for 60% of raw material costs, necessitating recovery systems.
Q & A
Q. What are the optimal reaction conditions for synthesizing N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide?
Methodological Answer: The synthesis typically involves a condensation reaction between substituted isatin derivatives (e.g., 1-benzylisatin) and benzohydrazide. Key parameters include:
- Solvent: Ethanol or methanol as the reaction medium.
- Catalyst: Glacial acetic acid (2–5% v/v) to enhance reaction efficiency .
- Temperature and Time: Reflux at 70–80°C for 6–12 hours, monitored via TLC or HPLC for completion .
- Purification: Recrystallization using DMSO or DMF yields compounds with >90% purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Confirms the presence of C=O (1650–1700 cm⁻¹), N-H (3200–3300 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches .
- NMR (¹H and ¹³C): Identifies proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, indole NH at δ 10.5–11.5 ppm) and carbon assignments .
- Mass Spectrometry (MS): Validates molecular ion peaks (e.g., m/z 399.41 for the parent compound) and fragmentation patterns .
- X-ray Crystallography: Resolves Z-configuration of the hydrazone bond and intermolecular interactions (e.g., hydrogen bonding) .
Q. How is the compound screened for initial biological activity?
Methodological Answer:
- Antimicrobial Assays: Agar well diffusion (25–50 mg/mL in DMF) against E. coli, K. pneumoniae, and S. typhimurium .
- Anticancer Screening: MTT assay using cancer cell lines (e.g., HeLa, K562) with IC₅₀ values calculated via dose-response curves .
- Antitubercular Testing: Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation: Modify the benzyl group (e.g., halogenation at the 5-position) or the benzohydrazide moiety (e.g., methoxy or nitro groups) to assess potency changes .
- In Silico Modeling: Use tools like AutoDock to predict binding affinity with targets (e.g., PI3K/Akt pathway proteins) .
- ADMET Profiling: Predict pharmacokinetic properties (e.g., logP, bioavailability) using software like ACD/Labs .
Q. How to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization: Ensure consistent cell line viability (e.g., passage number <20) and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Purity Verification: Re-analyze compounds via HPLC to rule out impurities affecting results .
- Orthogonal Assays: Cross-validate apoptosis induction (e.g., Annexin V/PI staining) with mitochondrial membrane potential assays (JC-1 dye) .
Q. What mechanisms underlie its apoptosis-inducing effects in cancer cells?
Methodological Answer:
- Mitochondrial Pathway: Measure ΔΨm collapse using JC-1 fluorescence shift (red→green) .
- DNA Fragmentation: TUNEL assay or agarose gel electrophoresis to detect apoptotic DNA cleavage .
- Caspase Activation: Western blot for cleaved caspase-3/9 and PARP .
Q. How does crystallographic data inform mechanism-of-action studies?
Methodological Answer:
- Binding Site Analysis: X-ray structures (e.g., C27H25FN4O4S) reveal hydrogen bonds between the hydrazide carbonyl and target residues (e.g., Akt kinase) .
- Stereoelectronic Effects: Z-configuration of the hydrazone bond optimizes π-π stacking with aromatic residues in enzyme active sites .
Q. How to address metabolic instability in preclinical development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
